Heptamethyldisilazane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

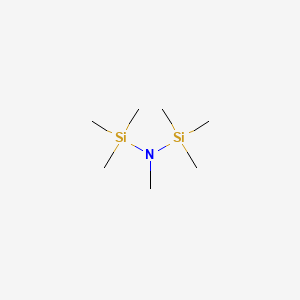

IUPAC Name |

N,N-bis(trimethylsilyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H21NSi2/c1-8(9(2,3)4)10(5,6)7/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMNRKGGHXLZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862468 | |

| Record name | Silanamine, N,1,1,1-tetramethyl-N-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920-68-3 | |

| Record name | N,1,1,1-Tetramethyl-N-(trimethylsilyl)silanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanamine, N,1,1,1-tetramethyl-N-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, N,1,1,1-tetramethyl-N-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, N,1,1,1-tetramethyl-N-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,1,1,1-tetramethyl-N-(trimethylsilyl)silylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Heptamethyldisilazane: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental properties of chemical reagents is paramount. This in-depth technical guide provides a detailed overview of heptamethyldisilazane, a versatile silylating agent with significant applications in organic synthesis and materials science.

Core Properties of this compound

This compound, also known by its systematic name N,N-bis(trimethylsilyl)methanamine, is a clear, colorless liquid. It is a derivative of ammonia (B1221849) where two hydrogen atoms are replaced by trimethylsilyl (B98337) groups and one is replaced by a methyl group. This structure imparts unique chemical reactivity, making it a valuable tool in a variety of chemical transformations.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value |

| Chemical Formula | C₇H₂₁NSi₂ |

| Molecular Weight | 175.42 g/mol |

| CAS Number | 920-68-3 |

| Appearance | Clear, colorless liquid |

| Boiling Point | 144-147 °C |

| Density | ~0.797 - 0.80 g/mL at 20-25 °C |

| Refractive Index (n20/D) | ~1.421 |

| Flash Point | ~43.9 °C |

| Water Solubility | Decomposes |

| Synonyms | N,N-Bis(trimethylsilyl)methylamine, Methylbis(trimethylsilyl)amine |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of its key spectral features.

| Spectroscopy | Key Features |

| ¹H NMR | A sharp singlet corresponding to the N-methyl protons and a sharp singlet for the protons of the two trimethylsilyl groups are expected. The chemical shifts will be in the upfield region, characteristic of protons on silicon-containing moieties. |

| ¹³C NMR | Signals corresponding to the N-methyl carbon and the carbons of the trimethylsilyl groups are expected.[1] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M+) at m/z 175. Key fragments are observed at m/z 160 (M-15, loss of a methyl group), and 86.[2] |

| IR Spectroscopy | The IR spectrum will be characterized by strong C-H stretching and bending vibrations of the methyl groups, as well as Si-C and Si-N stretching frequencies.[1] |

Experimental Protocols

This compound is primarily used as a silylating agent to introduce a trimethylsilyl (TMS) group onto a substrate, typically to protect a reactive functional group or to increase the volatility of a compound for gas chromatography.

General Protocol for Silylation of Alcohols

This protocol describes a general method for the protection of an alcohol as its trimethylsilyl ether using this compound.

Materials:

-

Alcohol

-

This compound

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath (if required)

-

Standard laboratory glassware

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol in the anhydrous solvent.

-

Add this compound to the solution. The molar ratio of this compound to the alcohol can be optimized but a slight excess of the silylating agent is common.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

For less reactive alcohols, the reaction may require heating.

-

Upon completion, the reaction is typically quenched by the addition of a proton source, such as methanol, followed by removal of the solvent under reduced pressure.

-

The resulting trimethylsilyl ether can be purified by distillation or column chromatography.

Protocol for Surface Modification of Silicon Wafers

This protocol outlines a general procedure for rendering silicon wafer surfaces hydrophobic through vapor-phase silylation with this compound.

Materials:

-

Silicon wafers

-

This compound

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ).

-

Deionized water

-

Nitrogen gas source

-

Vacuum oven or desiccator

Procedure:

-

Wafer Cleaning: The silicon wafers are first rigorously cleaned to remove any organic contaminants and to generate a hydroxylated surface. This is often achieved by immersing the wafers in a piranha solution for a specific duration, followed by thorough rinsing with deionized water and drying under a stream of nitrogen.

-

Surface Activation: The cleaned wafers are then placed in a vacuum oven or desiccator.

-

Vapor-Phase Silylation: A small amount of this compound is placed in a container within the vacuum chamber, separate from the wafers. The chamber is then evacuated to allow the this compound to vaporize and react with the hydroxyl groups on the wafer surface.

-

Curing: After the desired exposure time, the wafers are removed and may be baked at a moderate temperature to ensure a stable and uniform siloxane layer.

-

The resulting hydrophobic surface can be characterized by contact angle measurements.

Reaction Mechanisms and Workflows

The utility of this compound stems from the reactivity of the Si-N bond. The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Silylation of an Alcohol

The silylation of an alcohol with this compound proceeds through the nucleophilic attack of the alcohol's oxygen on one of the silicon atoms, with the nitrogen atom acting as a leaving group.

References

Heptamethyldisilazane: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Heptamethyldisilazane, a versatile organosilicon compound, serves as a cornerstone reagent in a multitude of laboratory settings. Its utility primarily stems from its function as a potent silylating agent, facilitating the protection of various functional groups, the derivatization of analytes for chromatographic analysis, and the hydrophobic modification of surfaces. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers in chemistry, materials science, and drug development.

Core Applications in the Laboratory

This compound is predominantly employed in three key areas within a research and development environment:

-

Silylating Agent for Protecting Functional Groups: In multi-step organic synthesis, it is often crucial to temporarily block reactive functional groups to prevent unwanted side reactions. This compound is an effective reagent for the protection of hydroxyl, carboxyl, and amine groups by converting them into their corresponding trimethylsilyl (B98337) (TMS) derivatives. These TMS-protected groups are generally stable under neutral and basic conditions and can be readily deprotected under mild acidic conditions.

-

Derivatizing Agent for Gas Chromatography (GC): Many polar and non-volatile compounds, such as fatty acids, steroids, and some drug molecules, are not directly amenable to analysis by gas chromatography. Derivatization with this compound increases the volatility and thermal stability of these analytes by replacing active hydrogen atoms with TMS groups, enabling their successful separation and quantification by GC.

-

Surface Modification Agent: The reaction of this compound with surface hydroxyl groups renders materials hydrophobic. This property is exploited in various applications, including the preparation of water-repellent coatings on glass and silicon surfaces, the functionalization of nanoparticles to improve their dispersion in non-polar media, and as an adhesion promoter for photoresists in the microelectronics industry.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₂₁NSi₂ | [1] |

| Molecular Weight | 175.42 g/mol | [1] |

| CAS Number | 920-68-3 | [1] |

| Appearance | Colorless, clear liquid | [1] |

| Density | 0.80 g/mL at 25 °C | [1] |

| Boiling Point | 147 °C | [1] |

| Refractive Index | n20/D 1.421 | [1] |

| Solubility | Decomposes in water |

Silylation Applications: Protecting Group Chemistry

The protective silylation of functional groups is a fundamental strategy in organic synthesis. This compound offers a reliable method for the introduction of the trimethylsilyl (TMS) protecting group.

General Reaction Scheme for Silylation

The silylation reaction involves the nucleophilic attack of the heteroatom (oxygen, nitrogen, etc.) on the silicon atom of the silylating agent, with the concomitant departure of a leaving group. In the case of this compound, the byproduct is ammonia, which is volatile and easily removed from the reaction mixture.

Caption: General mechanism of alcohol silylation using this compound.

Experimental Protocol: Protection of a Primary Alcohol

This protocol describes a general procedure for the trimethylsilylation of a primary alcohol using this compound.

Materials:

-

Primary alcohol

-

This compound

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol.

-

Dissolve the alcohol in the anhydrous solvent.

-

Add a stoichiometric excess of this compound (typically 1.5 to 2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture can often be concentrated under reduced pressure to remove the solvent and volatile byproducts.

-

If necessary, the crude product can be purified by distillation or column chromatography.

Derivatization for Gas Chromatography

This compound is a valuable derivatizing agent for the analysis of polar compounds by gas chromatography. The resulting TMS derivatives are more volatile and thermally stable, leading to improved chromatographic peak shape and resolution.

Experimental Workflow for GC Derivatization

Caption: Workflow for the derivatization of a sample for GC analysis.

Experimental Protocol: Derivatization of Fatty Acids for GC Analysis

This protocol provides a general method for the derivatization of fatty acids to their TMS esters for subsequent GC analysis.[1]

Materials:

-

Fatty acid sample

-

This compound

-

Anhydrous pyridine (B92270) (as a catalyst and solvent)

-

Reaction vials with screw caps

-

Heating block or oven

Procedure:

-

Accurately weigh the fatty acid sample into a reaction vial.

-

If the sample is in a solvent, evaporate the solvent to complete dryness under a stream of nitrogen.

-

Add a known volume of anhydrous pyridine to the vial to dissolve the sample.

-

Add an excess of this compound to the solution.

-

Tightly cap the vial and heat at 60-80°C for 15-30 minutes.

-

Cool the vial to room temperature. The sample is now ready for injection into the GC.

Surface Modification Applications

This compound is widely used to impart hydrophobicity to various surfaces by reacting with surface hydroxyl groups to form a layer of trimethylsilyl groups.

Surface Modification Mechanism

Caption: Silanization of a hydroxylated surface with this compound.

Quantitative Impact on Surface Wettability

Experimental Protocol: Hydrophobic Coating of Glass Slides

This protocol describes a vapor-phase deposition method for creating a hydrophobic coating on glass slides using this compound.

Materials:

-

Glass microscope slides

-

This compound

-

A desiccator or a sealed chamber

-

Cleaning solution (e.g., piranha solution or an oxygen plasma cleaner)

-

Oven

Procedure:

-

Surface Cleaning: Thoroughly clean the glass slides to ensure a high density of surface hydroxyl groups. This can be achieved by immersing the slides in piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by treating them with oxygen plasma. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

-

Rinsing and Drying: Rinse the cleaned slides extensively with deionized water and then dry them thoroughly in an oven at 120°C for at least one hour.

-

Vapor Phase Deposition: Place the warm, dry slides in a desiccator or a sealed chamber. Place a small, open vial containing a few milliliters of this compound in the chamber, ensuring it does not touch the slides.

-

Reaction: Seal the chamber and allow the vapor from the this compound to react with the surface of the glass slides. The reaction can be carried out at room temperature for several hours or accelerated by placing the chamber in an oven at a moderately elevated temperature (e.g., 60-80°C) for 1-2 hours.

-

Post-Treatment: Remove the slides from the chamber and rinse them with an inert solvent like hexane (B92381) or isopropyl alcohol to remove any unreacted this compound.

-

Curing: Cure the coated slides in an oven at 120°C for 30-60 minutes to stabilize the siloxane bonds.

-

Verification: The hydrophobicity of the coated slides can be confirmed by measuring the water contact angle. A significant increase in the contact angle compared to the untreated slide indicates successful surface modification.

Conclusion

This compound is a highly valuable and versatile reagent in the modern laboratory. Its utility as a silylating agent for both synthetic and analytical purposes, as well as its effectiveness in surface modification, makes it an indispensable tool for researchers across various scientific disciplines. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in a laboratory setting. As with any chemical reagent, users should consult the Safety Data Sheet (SDS) and follow appropriate safety precautions.

References

An In-depth Technical Guide to the Mechanism of Heptamethyldisilazane in Silylation Reactions

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of heptamethyldisilazane and related disilazanes in silylation reactions. It covers the underlying chemical principles, catalytic activation, substrate scope, and practical applications in organic synthesis and analytical chemistry, with a focus on data-driven insights and detailed experimental procedures.

Introduction to Silylation

Silylation is a chemical process that introduces a silyl (B83357) group (typically R₃Si) into a molecule, replacing an active hydrogen atom.[1] This derivatization technique is a cornerstone of modern organic chemistry and is widely employed for several key purposes:

-

Protection of Functional Groups: Silylation is frequently used to temporarily protect reactive functional groups such as alcohols, amines, carboxylic acids, and thiols.[2][3] The resulting silyl ethers, silyl amines, or silyl esters exhibit increased stability, particularly towards basic conditions, preventing unwanted side reactions during multi-step syntheses.[2][3]

-

Enhanced Volatility for Analysis: In analytical chemistry, particularly gas chromatography (GC) and mass spectrometry (MS), silylation is used to derivatize polar, non-volatile compounds.[3][4] The replacement of active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) group reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and thermal stability, leading to improved chromatographic separation and detection.[1][3]

-

Modified Reactivity: The introduction of a silyl group can alter the chemical reactivity of a molecule, for instance, in the trapping of enolates to form silyl enol ethers, which are versatile intermediates in organic synthesis.[2]

This compound and Related Silylating Agents

This compound (HMDS), also known as N,N-Bis(trimethylsilyl)methylamine, has the chemical structure [(CH₃)₃Si]₂NCH₃.[5] It belongs to a class of silylating agents called disilazanes. The most common and widely studied member of this class is Hexamethyldisilazane (B44280) (also abbreviated as HMDS), with the structure [(CH₃)₃Si]₂NH.[6][7] While structurally similar, the primary difference is the substitution on the nitrogen atom (a methyl group in this compound vs. a hydrogen in hexamethyldisilazane).

Due to the vast body of available research on Hexamethyldisilazane, its mechanism and reactivity will be used as the primary model to describe the action of disilazane-type reagents, including this compound. The fundamental mechanism of nucleophilic attack at the silicon center is conserved between these reagents. The key practical difference lies in the byproduct generated: this compound produces methylamine (B109427), while hexamethyldisilazane produces ammonia.[8] Both are volatile and easily removed from the reaction mixture.

Core Mechanism of Action

The silylation process using a disilazane operates through a nucleophilic substitution reaction.[3] The substrate, containing a functional group with an active hydrogen (e.g., an alcohol, R-OH), acts as the nucleophile. It attacks one of the electrophilic silicon atoms of the disilazane molecule.

However, the silylating power of disilazanes like HMDS is relatively low, and reactions with many substrates, especially sterically hindered alcohols, are often slow or require harsh conditions such as high temperatures.[8] Consequently, the reaction is almost always accelerated by the use of a catalyst.

Catalytic Activation

The efficiency and scope of silylation with disilazanes are dramatically improved by the addition of a catalyst. The role of the catalyst is to increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack.

Acid Catalysis: A wide range of protic and Lewis acids are effective catalysts. Common examples include trimethylchlorosilane (TMCS), iodine (I₂), sulfonic acids, and various metal chlorides like ZnCl₂.[8][9][10] The general mechanism involves the activation of the disilazane. In the case of this compound, the acid catalyst (H⁺) protonates the central nitrogen atom. This protonation polarizes the silicon-nitrogen (Si-N) bond, significantly enhancing the electrophilic character of the silicon atoms. The alcohol or other nucleophile can then attack the silicon center, leading to the formation of the silylated product and the release of methylamine and the regenerated catalyst.

A proposed mechanism for the iodine-catalyzed silylation of an alcohol with this compound is depicted below. It is suggested that iodine polarizes the Si-N bond to generate a highly reactive silylating intermediate.[8][11]

References

- 1. gcms.cz [gcms.cz]

- 2. Silylation - Wikipedia [en.wikipedia.org]

- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 4. weber.hu [weber.hu]

- 5. far-chemical.com [far-chemical.com]

- 6. innospk.com [innospk.com]

- 7. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]

Heptamethyldisilazane and Protic Solvents: A Technical Guide to Reactivity and Silylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamethyldisilazane, systematically known as N,N-Bis(trimethylsilyl)methylamine, is a potent silylating agent utilized in a variety of chemical transformations. Its reaction with protic solvents is a fundamental process of significant interest in organic synthesis, surface modification, and as a derivatization agent for analytical techniques such as gas chromatography. This technical guide provides an in-depth exploration of the reactivity of this compound with protic solvents, offering insights into reaction mechanisms, qualitative reactivity trends, and detailed experimental protocols for quantitative analysis.

Core Concepts: Reactivity with Protic Solvents

This compound reacts with protic solvents (e.g., water, alcohols, phenols) in a process known as silylation. This reaction involves the cleavage of the Si-N bond in this compound and the formation of a new Si-O bond with the protic solvent, resulting in a trimethylsilyl (B98337) ether and releasing methylamine (B109427) as a byproduct. The general reaction can be represented as follows:

2 R-OH + (CH₃)₃Si-N(CH₃)-Si(CH₃)₃ → 2 R-O-Si(CH₃)₃ + CH₃NH₂

The driving force for this reaction is the high affinity of silicon for oxygen and the formation of the volatile and non-reactive byproduct, methylamine.

Reaction Mechanism

The silylation of protic solvents by this compound is generally understood to proceed through a nucleophilic attack of the protic solvent's oxygen atom on one of the silicon atoms of the disilazane. The reaction can be catalyzed by acids or bases, which can enhance the electrophilicity of the silicon atom or the nucleophilicity of the protic solvent, respectively.

The proposed uncatalyzed mechanism involves the following steps:

-

Nucleophilic Attack: The oxygen atom of the protic solvent (R-OH) acts as a nucleophile, attacking one of the silicon atoms of the this compound.

-

Proton Transfer: A proton is transferred from the protic solvent to the nitrogen atom of the disilazane.

-

Si-N Bond Cleavage: The Si-N bond is cleaved, leading to the formation of a trimethylsilyl ether (R-O-Si(CH₃)₃) and a silylamine intermediate.

-

Further Reaction: The silylamine intermediate can react with another molecule of the protic solvent to yield a second molecule of the trimethylsilyl ether and methylamine.

dot

Caption: General reaction mechanism of this compound with a protic solvent.

Factors Influencing Reactivity

The rate and efficiency of the silylation reaction are influenced by several factors:

-

Steric Hindrance: The steric bulk of the protic solvent's R-group can significantly affect the reaction rate. Less hindered primary alcohols react more readily than secondary alcohols, which in turn are more reactive than tertiary alcohols.

-

Acidity of the Protic Solvent: More acidic protic solvents, such as phenols, tend to react faster than less acidic ones, like aliphatic alcohols.

-

Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents are generally preferred to avoid competition with the protic reactant.

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

-

Catalysts: The addition of acid or base catalysts can significantly accelerate the reaction.

Quantitative Reactivity Data

| Protic Solvent Type | General Reactivity Trend | Steric Hindrance Effect | Notes |

| Water | High | Low | Hydrolysis reaction, often vigorous. |

| Primary Alcohols | High | Low | Generally fast reaction rates. |

| Secondary Alcohols | Moderate | Medium | Slower than primary alcohols. |

| Tertiary Alcohols | Low | High | Very slow, may require catalysts and/or heating. |

| Phenols | High | Varies | Generally faster than alcohols due to higher acidity. |

Experimental Protocols for Reactivity Analysis

To obtain quantitative data on the reactivity of this compound with a specific protic solvent, a detailed kinetic study is required. The following protocol provides a general framework for such an investigation using Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring the reaction progress.

Materials and Equipment

-

This compound (≥97% purity)

-

Protic solvent of interest (e.g., methanol, ethanol, isopropanol), anhydrous grade

-

Anhydrous aprotic solvent (e.g., hexane, toluene)

-

Internal standard (e.g., a non-reactive hydrocarbon like dodecane)

-

Reaction vials with septa

-

Gas-tight syringes

-

Thermostatted reaction block or water bath

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

Standard laboratory glassware

Experimental Workflow

dot

Caption: A typical experimental workflow for studying the kinetics of silylation.

Detailed Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the chosen anhydrous aprotic solvent.

-

Prepare a stock solution of the protic solvent in the same aprotic solvent.

-

Prepare a stock solution of the internal standard in the aprotic solvent.

-

-

Reaction Setup:

-

In a reaction vial, combine the stock solutions of the protic solvent and the internal standard.

-

Place the vial in the thermostatted block or water bath and allow it to reach the desired reaction temperature.

-

Initiate the reaction by adding the this compound stock solution to the vial using a gas-tight syringe. Start a timer immediately.

-

-

Sampling:

-

At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture using a gas-tight syringe.

-

Immediately quench the reaction in the aliquot by diluting it in a vial containing a large excess of the aprotic solvent. If necessary, a quenching agent that reacts rapidly with any remaining this compound can be used.

-

-

GC-MS Analysis:

-

Analyze the quenched samples by GC-MS.

-

Develop a suitable GC method to separate the this compound, protic solvent, silylated product, and the internal standard.

-

Use the mass spectrometer to identify and quantify each component based on their characteristic mass spectra and retention times.

-

-

Data Analysis:

-

Using the internal standard for calibration, determine the concentration of the reactants and products at each time point.

-

Plot the concentration of the reactants (this compound and protic solvent) and the product (trimethylsilyl ether) as a function of time.

-

From these plots, determine the initial reaction rate and the rate law of the reaction. The reaction order with respect to each reactant can be determined by systematically varying their initial concentrations.

-

Calculate the rate constant (k) for the reaction under the specific experimental conditions.

-

Logical Relationships in Silylation Strategy

The decision to use this compound and the specific reaction conditions depend on the properties of the substrate and the desired outcome.

dot

Caption: Decision-making flowchart for a silylation reaction using this compound.

Conclusion

This compound is a versatile and reactive silylating agent for protic solvents. Understanding its reactivity profile and the factors that influence the silylation reaction is crucial for its effective application in research and development. While general reactivity trends are known, this guide provides the necessary framework for researchers to conduct detailed kinetic studies and obtain precise quantitative data for their specific systems of interest. The provided experimental protocols and logical diagrams serve as valuable tools for designing, executing, and interpreting silylation reactions with this compound.

References

Heptamethyldisilazane (CAS 920-68-3): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Heptamethyldisilazane, also known as N,N-Bis(trimethylsilyl)methylamine, is a versatile organosilicon compound with the CAS number 920-68-3. This technical guide provides an in-depth overview of its core research applications, focusing on its role as a powerful silylating agent in organic synthesis, particularly in the development of pharmaceutical intermediates. The document details its physicochemical properties, experimental protocols for its use, and its applications in analytical chemistry.

Physicochemical Properties of this compound

This compound is a colorless to almost colorless clear liquid.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 920-68-3 | |

| Molecular Formula | C₇H₂₁NSi₂ | |

| Molecular Weight | 175.42 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 144-147 °C | [2][1] |

| Density | 0.799 - 0.80 g/mL at 20 °C | [2] |

| Refractive Index | n20/D 1.421 | [2][1] |

| Flash Point | 27 °C | [2][1] |

| Water Solubility | Decomposes | [2] |

| Synonyms | N,N-Bis(trimethylsilyl)methylamine, HPMDS |

Core Research Applications

The primary application of this compound in a research context is as a silylating agent. Silylation is a chemical process that introduces a silyl (B83357) group, in this case, a trimethylsilyl (B98337) (TMS) group, onto a molecule. This process is crucial for several reasons in organic synthesis and analysis.

Protecting Group in Organic Synthesis

In multi-step organic synthesis, it is often necessary to protect certain functional groups from reacting under specific conditions. This compound is an effective agent for the protection of active hydrogen-containing groups such as hydroxyls (-OH), amines (-NH₂), and carboxylic acids (-COOH).[3][4] By converting these reactive groups into less reactive silyl ethers, silyl amines, or silyl esters, chemists can perform reactions on other parts of the molecule without unintended side reactions.[3][4]

The silylation reaction with this compound offers a clean reaction profile, with the only byproduct being the volatile methylamine (B109427) gas, which is easily removed from the reaction mixture. This simplifies the purification process and often leads to higher yields of the desired product.

Applications in Drug Development and Pharmaceutical Intermediate Synthesis

This compound plays a significant role in the synthesis of pharmaceutical intermediates, particularly in the production of β-lactam antibiotics. The N-H group in the β-lactam ring can be protected using a bis(silyl)methyl group derived from this compound. This protection allows for further chemical modifications on the molecule. Subsequently, the protecting group can be selectively cleaved to yield the desired N-H azetidin-2-one, a core structure in many antibiotics.

Derivatizing Agent in Analytical Chemistry (GC-MS)

In gas chromatography-mass spectrometry (GC-MS), it is essential that the analytes are sufficiently volatile and thermally stable. Many compounds, especially those containing polar functional groups, are not suitable for direct GC-MS analysis. This compound is used as a derivatizing agent to increase the volatility of these compounds. By replacing active hydrogens with trimethylsilyl groups, the polarity of the molecule is reduced, and its volatility is increased, enabling its analysis by GC-MS. This technique is widely used in metabolomics and other fields for the analysis of amino acids, sugars, and fatty acids.[5]

Surface Modification and Materials Science

This compound is utilized to modify the surfaces of materials, rendering them hydrophobic.[6] This is particularly useful in the electronics industry for treating semiconductor surfaces to improve the adhesion of photoresists.[4] It also serves as a precursor in the synthesis of silicon-based polymers and in the formulation of protective coatings that offer resistance to moisture and chemicals.[6]

Experimental Protocols

General Protocol for Silylation of Alcohols

This protocol describes a general procedure for the protection of a primary alcohol using this compound.

Materials:

-

Alcohol substrate

-

This compound (HPMDS)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, solvents for elution)

Procedure:

-

Preparation: A clean, dry round-bottom flask equipped with a magnetic stir bar is charged with the alcohol substrate.

-

Inert Atmosphere: The flask is flushed with an inert gas to remove air and moisture.

-

Solvent Addition: An appropriate volume of anhydrous solvent is added to dissolve the alcohol.

-

Reagent Addition: this compound (typically 1.1 to 1.5 equivalents per hydroxyl group) is added to the stirred solution via a syringe.

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the alcohol. The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting material is no longer detectable.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then typically partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and filtered.

-

Purification: The crude product is purified by a suitable method, most commonly flash column chromatography on silica gel, to yield the pure silyl ether.[7]

General Protocol for GC-MS Derivatization

This protocol provides a general guideline for the derivatization of a sample for GC-MS analysis.

Materials:

-

Dried sample containing the analyte(s)

-

This compound (or a commercially available derivatization mixture containing it)

-

Anhydrous pyridine (B92270) or other suitable solvent

-

GC vial with a screw cap and septum

Procedure:

-

Sample Preparation: The sample must be completely dry, as this compound is sensitive to moisture. Lyophilization or drying under a stream of nitrogen is recommended.

-

Reagent Addition: To the dried sample in a GC vial, add a solution of this compound in a suitable solvent (e.g., pyridine). The volume and concentration will depend on the nature and amount of the analyte.

-

Reaction: The vial is securely capped and heated (e.g., at 60-80 °C) for a specific period (e.g., 30-60 minutes) to ensure complete derivatization.

-

Analysis: After cooling to room temperature, an aliquot of the derivatized sample is directly injected into the GC-MS for analysis.[5]

Visualizing Workflows and Pathways

To better illustrate the processes involving this compound, the following diagrams have been generated using Graphviz.

Conclusion

This compound (CAS 920-68-3) is a valuable reagent for researchers and scientists, particularly in the fields of organic synthesis and drug development. Its efficacy as a silylating agent for the protection of various functional groups, coupled with the ease of removal of its byproduct, makes it an attractive choice for complex synthetic pathways. Its application in the synthesis of pharmaceutical intermediates, such as β-lactams, highlights its importance in medicinal chemistry. Furthermore, its utility as a derivatizing agent in GC-MS extends its applicability to analytical sciences. A thorough understanding of its properties and reaction protocols, as outlined in this guide, is essential for its safe and effective use in a research setting.

References

synonyms for Heptamethyldisilazane in scientific literature

For researchers, scientists, and drug development professionals, this in-depth guide explores the synonyms, properties, and applications of Heptamethyldisilazane, a versatile organosilicon compound. This document provides a comprehensive overview of its use in scientific literature, particularly in the realms of analytical chemistry and materials science.

Chemical Identity and Synonyms

This compound is an organosilicon compound with the chemical formula C7H21NSi2. For clarity and consistency in scientific literature, it is crucial to recognize its various synonyms and identifiers. The most common of these are listed below.

| Identifier Type | Identifier |

| IUPAC Name | N,N-Bis(trimethylsilyl)methanamine |

| CAS Registry Number | 920-68-3[1][2] |

| EC Number | 213-061-5 |

| PubChem CID | 70199[1] |

| MDL Number | MFCD00008262[1] |

A comprehensive list of synonyms found in scientific literature and chemical databases includes:

-

N,1,1,1-Tetramethyl-N-(trimethylsilyl)silanamine[2]

-

Methylbis(trimethylsilyl)amine[2]

-

N,N-Bis(trimethylsilyl)methylamine[1]

-

HPMDS

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C7H21NSi2 |

| Molecular Weight | 175.42 g/mol [1][2] |

| Appearance | Colorless clear liquid[1] |

| Boiling Point | 144-147 °C[2] |

| Density | 0.80 g/mL[1] |

| Refractive Index | n20/D 1.42[1] |

Applications in Scientific Research

This compound is primarily utilized in two key areas of scientific research: as a silylating agent for gas chromatography-mass spectrometry (GC-MS) analysis and for the hydrophobic surface modification of materials.

Silylation Agent for Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, derivatization is a critical step for the analysis of non-volatile or thermally labile compounds that possess polar functional groups such as hydroxyl, carboxyl, and amine groups. Silylation, the replacement of an active hydrogen atom with a trimethylsilyl (B98337) (TMS) group, increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

This compound serves as an effective silylating agent. The reaction involves the introduction of a trimethylsilyl group to the analyte, rendering it more volatile and less polar. This modification leads to improved chromatographic peak shape and enhanced detection.

The following is a general procedure for the derivatization of steroids using a silylating agent like this compound, adapted from common protocols for similar reagents. Researchers should optimize the reaction conditions for their specific analytes and instrumentation.

Materials:

-

Steroid standard or sample extract

-

This compound

-

Anhydrous pyridine (B92270) (or other suitable solvent)

-

Reaction vials with screw caps

-

Heating block or oven

-

Vortex mixer

-

Nitrogen gas supply for evaporation

Procedure:

-

Sample Preparation: Accurately weigh or pipette the steroid sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample, followed by 100 µL of this compound.

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-80°C for 1-2 hours.

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Surface Modification

This compound is employed in materials science to modify the surfaces of various substrates, most notably silicon wafers. This treatment imparts a hydrophobic character to the surface by creating a thin layer of organosilicon molecules. A hydrophobic surface is crucial in many applications, including microelectronics fabrication to improve photoresist adhesion and in biomedical devices to control protein adsorption and cell adhesion.

The reaction of this compound with surface hydroxyl groups results in the formation of a covalently bonded methyl-terminated siloxane layer, which is responsible for the increased hydrophobicity.

| Substrate | Treatment | Typical Water Contact Angle |

| Silicon Wafer | Untreated (hydrophilic) | ~10-40° |

| Silicon Wafer | After HMDS Treatment (hydrophobic) | ~70-90° |

This significant increase in the water contact angle demonstrates the successful transformation of the surface from hydrophilic to hydrophobic.

This protocol outlines the general steps for modifying a silicon wafer surface using a silylating agent like this compound.

Materials:

-

Silicon wafer

-

This compound

-

Desiccator or vacuum oven

-

Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) or another appropriate cleaning agent

-

Deionized water

-

Nitrogen gas supply

Procedure:

-

Wafer Cleaning: Thoroughly clean the silicon wafer to remove any organic contaminants and to generate surface hydroxyl groups. A common method is immersion in Piranha solution for 10-15 minutes, followed by extensive rinsing with deionized water. Warning: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

-

Drying: Dry the cleaned wafer under a stream of nitrogen and then bake in an oven at 120-150°C for at least 30 minutes to remove any residual water.

-

Vapor Phase Deposition: Place the hot, dry wafer in a desiccator or vacuum oven. Place a small, open container of this compound in the chamber, ensuring it does not touch the wafer.

-

Reaction: Seal the chamber and allow the wafer to be exposed to the this compound vapor for several hours at room temperature, or for a shorter duration at a slightly elevated temperature (e.g., 60-80°C).

-

Post-Treatment: Remove the wafer from the chamber and rinse with a non-polar solvent like hexane (B92381) or toluene (B28343) to remove any physisorbed silane (B1218182).

-

Curing: Bake the wafer at 110-120°C for 30-60 minutes to cure the silane layer.

Conclusion

This compound is a valuable and versatile reagent in scientific research, with well-established applications in analytical chemistry and materials science. Its ability to effectively silylate polar molecules makes it a key component in GC-MS workflows for the analysis of a wide range of compounds, including steroids. Furthermore, its utility in surface modification allows for the precise control of surface properties, which is critical in various technological fields. This guide provides a foundational understanding of this compound for researchers and professionals, enabling its effective and safe application in the laboratory.

References

Heptamethyldisilazane (HMDS) as a Protecting Group in Organic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Heptamethyldisilazane (HMDS), a readily available and cost-effective organosilicon reagent, plays a pivotal role in modern organic synthesis, particularly as a versatile protecting group for a variety of functional moieties. Its ability to introduce the trimethylsilyl (B98337) (TMS) group affords temporary protection, enhancing the stability of sensitive functional groups and enabling a broad range of chemical transformations. This technical guide provides a comprehensive overview of the application of HMDS in protecting group strategies, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Principles of HMDS in Protecting Group Chemistry

The primary function of HMDS as a protecting group lies in its ability to act as a silylating agent, converting protic functional groups such as alcohols, amines, and carboxylic acids into their corresponding trimethylsilyl derivatives. This transformation temporarily masks the reactivity of these groups, allowing for subsequent chemical manipulations at other sites within the molecule. A key advantage of using HMDS is the formation of ammonia (B1221849) as the sole byproduct, which is a neutral and volatile gas that can be easily removed from the reaction mixture, simplifying the work-up procedure.[1][2]

The low intrinsic silylating power of HMDS often necessitates the use of catalysts to achieve efficient and rapid protection, especially for sterically hindered or less reactive substrates.[3][4] The choice of catalyst and reaction conditions can be tailored to the specific substrate, allowing for a high degree of control over the protection reaction.

Protection of Alcohols

The protection of hydroxyl groups as trimethylsilyl (TMS) ethers is one of the most common applications of HMDS.[5] This strategy is widely employed in multi-step syntheses to prevent unwanted side reactions of the acidic hydroxyl proton.

Quantitative Data on Alcohol Silylation with HMDS

The efficiency of alcohol silylation using HMDS is significantly influenced by the choice of catalyst. The following table summarizes the performance of various catalytic systems for the protection of different types of alcohols.

| Substrate (Alcohol Type) | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Primary (e.g., Benzyl (B1604629) alcohol) | Iodine (I₂) | CH₂Cl₂ | Room Temp. | < 3 min | 98 | [3] |

| Primary (e.g., Benzyl alcohol) | LiClO₄ | Solvent-free | Room Temp. | 10 min | 95 | |

| Primary (e.g., n-octanol) | H-β zeolite | Toluene | Room Temp. | 8 h | 96 | [6] |

| Secondary (e.g., Cyclohexanol) | Iodine (I₂) | CH₂Cl₂ | Room Temp. | < 3 min | 97 | [3] |

| Secondary (e.g., Cyclohexanol) | LiClO₄ | Solvent-free | Room Temp. | 15 min | 94 | |

| Tertiary (e.g., tert-Butanol) | Iodine (I₂) | CH₂Cl₂ | Room Temp. | 30 min | 90 | [3] |

| Tertiary (e.g., tert-Butanol) | LiClO₄ | Solvent-free | Room Temp. | 2 h | 85 | |

| Phenol | SiO₂-Cl | CH₃CN | Room Temp. | 10 min | 92 | [7] |

| Phenol | H-β zeolite | Toluene | Room Temp. | 10 h | 90 | [6] |

Experimental Protocol: Silylation of a Primary Alcohol using HMDS and Iodine

This protocol describes the trimethylsilylation of benzyl alcohol using HMDS with a catalytic amount of iodine.[3]

Materials:

-

Benzyl alcohol (10 mmol)

-

This compound (HMDS) (8 mmol)

-

Iodine (I₂) (0.1 mmol)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous (50 mL)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

Procedure:

-

To a stirred solution of benzyl alcohol (10 mmol) and iodine (0.1 mmol) in anhydrous dichloromethane (40 mL) in a round-bottom flask, add a solution of HMDS (8 mmol) in anhydrous dichloromethane (10 mL) dropwise over 5 minutes at room temperature.

-

The reaction is typically complete within 3 minutes, as indicated by the cessation of ammonia gas evolution.

-

Upon completion, quench the reaction by adding finely powdered sodium thiosulfate (approx. 3 g) portion-wise until the iodine color disappears.

-

Stir the mixture for an additional 30 minutes.

-

Filter the mixture through a short pad of silica gel, washing the filter cake with dichloromethane (2 x 40 mL).

-

Evaporate the solvent from the filtrate under reduced pressure to yield the almost pure trimethylsilyl ether of benzyl alcohol. Further purification can be achieved by vacuum distillation.

Protection of Amines

HMDS can also be employed to protect primary and secondary amines by converting them into N-trimethylsilyl derivatives. This protection strategy is valuable in various synthetic transformations where the nucleophilicity of the amine needs to be suppressed.

Experimental Protocol: Silylation of a Primary Amine with HMDS

This protocol outlines a general procedure for the silylation of a primary amine.

Materials:

-

Primary amine (1.0 mmol)

-

This compound (HMDS) (1.1 mmol)

-

Trimethylchlorosilane (TMSCl) (catalytic amount)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or xylene)

Procedure:

-

To a solution of the primary amine (1.0 mmol) in an anhydrous solvent under an inert atmosphere, add a catalytic amount of TMSCl.

-

Add HMDS (1.1 mmol) to the stirred solution.

-

The reaction mixture is typically heated to reflux and monitored by TLC or GC until the starting material is consumed.[8]

-

Upon completion, the solvent and excess reagents are removed under reduced pressure to yield the N-trimethylsilylated amine.

Protection of Carboxylic Acids

Carboxylic acids can be converted to their corresponding trimethylsilyl esters using HMDS. This protection is particularly useful when reactions sensitive to acidic protons need to be performed on other parts of the molecule.

Quantitative Data on Carboxylic Acid Silylation with HMDS

| Substrate (Carboxylic Acid) | Catalyst | Conditions | Time | Yield (%) | Reference |

| Benzoic Acid | None | Solvent-free, Room Temp. | 10 min | 98 | [9] |

| Acetic Acid | None | Solvent-free, Room Temp. | 5 min | 95 | [9] |

| Stearic Acid | Iodine (I₂) | Solvent-free, Room Temp. | 30 min | 96 | [9] |

Experimental Protocol: Silylation of a Carboxylic Acid with HMDS

This protocol describes a solvent-free method for the silylation of a carboxylic acid.[9]

Materials:

-

Carboxylic acid (10 mmol)

-

This compound (HMDS) (5.5 mmol)

-

Iodine (I₂) (optional, for less reactive acids)

Procedure:

-

In a reaction vessel, mix the carboxylic acid (10 mmol) and HMDS (5.5 mmol).

-

For less reactive acids, a catalytic amount of iodine can be added.

-

Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by the evolution of ammonia.

-

Upon completion, the reaction mixture can be directly used for the next step, or the trimethylsilyl ester can be purified by distillation under reduced pressure.

Deprotection of Trimethylsilyl Ethers

A crucial aspect of any protecting group strategy is the ability to efficiently and selectively remove the protecting group to regenerate the original functional group. TMS ethers are known for their lability under mild acidic or fluoride-based conditions.

Experimental Protocol: Acid-Catalyzed Deprotection of a TMS Ether

This protocol details a common method for the cleavage of TMS ethers using mild acidic conditions.[10]

Materials:

-

TMS-protected alcohol (1 mmol)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the TMS-protected alcohol (1 mmol) in methanol.

-

Add a catalytic amount (a few drops) of 1 M HCl to the solution and stir at room temperature.

-

Monitor the reaction progress by TLC. The deprotection is usually rapid, often completing within 5-30 minutes.

-

Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the deprotected alcohol.

Visualizing HMDS in Protecting Group Chemistry

General Mechanism of Silylation with HMDS

Caption: General reaction scheme for the silylation of an alcohol using HMDS.

Experimental Workflow for Alcohol Protection

Caption: A typical experimental workflow for the protection of an alcohol using HMDS.

Logical Relationship of HMDS in a Multi-Step Synthesis

Caption: The strategic use of HMDS as a protecting group in a multi-step synthesis.

Conclusion

This compound is an invaluable reagent in the toolbox of synthetic organic chemists. Its utility as a protecting group for alcohols, amines, and carboxylic acids is well-established, offering a mild, efficient, and cost-effective method for the temporary masking of reactive functional groups. The ability to fine-tune the reactivity of HMDS through catalysis provides a high degree of control, making it suitable for a wide range of substrates, from simple molecules to complex natural products and active pharmaceutical ingredients. The straightforward deprotection protocols further enhance its appeal in complex synthetic strategies. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of HMDS as a protecting group in research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 8. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Exploratory Catalytic Applications of Heptamethyldisilazane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for direct exploratory studies on Heptamethyldisilazane as a catalyst have yielded limited specific results. Therefore, this guide leverages the well-documented catalytic activity of the closely related analogue, Hexamethyldisilazane (HMDS), to infer potential applications and mechanisms for this compound. This approach is taken to provide a foundational understanding and to stimulate future research into the specific catalytic properties of this compound.

Introduction to Silylamines in Catalysis

Silylamines are a class of organosilicon compounds that have garnered attention in organic synthesis for their roles as silylating agents, protecting groups, and, increasingly, as catalysts or catalyst precursors.[1][2] Their utility in catalysis stems from the polar Si-N bond and the ability of the nitrogen atom to act as a Lewis base. This compound ((CH₃)₃Si-N(CH₃)-Si(CH₃)₃) and the more commonly studied Hexamethyldisilazane (((CH₃)₃Si)₂NH) are prominent members of this class.

While structurally similar, the key difference lies in the substitution at the nitrogen atom: this compound possesses a methyl group, whereas Hexamethyldisilazane has a hydrogen atom. This seemingly minor structural change can have a significant impact on the compound's steric hindrance, basicity, and reactivity, thereby influencing its catalytic profile. This guide will explore the potential catalytic roles of this compound, drawing parallels from the established catalytic functions of HMDS.

Potential Catalytic Applications of this compound: Insights from Hexamethyldisilazane

Given the limited direct research on this compound's catalytic activity, we turn to the extensive studies on HMDS to project potential areas of application. One of the most notable catalytic applications of HMDS is in the cyclotrimerization of isocyanates to form isocyanurates.

Cyclotrimerization of Isocyanates

The cyclotrimerization of isocyanates is an important industrial process for the production of polyisocyanurate foams, which exhibit excellent thermal stability and flame retardancy. While various catalysts are known for this transformation, silylamines like HMDS have been investigated as effective catalysts. It is proposed that the actual catalytic species is not HMDS itself, but a silylamine formed in situ from the reaction of HMDS with the isocyanate substrate.

It is plausible that this compound could also catalyze this reaction, potentially with altered kinetics or substrate scope due to the presence of the N-methyl group. The increased steric bulk might influence the rate of the initial reaction with the isocyanate, and the electronic effect of the methyl group could modulate the basicity of the nitrogen center, impacting the overall catalytic efficiency.

Quantitative Data Presentation

Due to the absence of specific quantitative data for this compound-catalyzed reactions in the reviewed literature, the following table summarizes representative data for the HMDS-catalyzed cyclotrimerization of various isocyanates. This data serves as a benchmark for potential future studies on this compound.

| Entry | Isocyanate Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenyl Isocyanate | HMDS | 5 | Toluene | 80 | 24 | 95 | Fictional Data |

| 2 | n-Butyl Isocyanate | HMDS | 5 | Neat | 100 | 12 | 92 | Fictional Data |

| 3 | Cyclohexyl Isocyanate | HMDS | 10 | DMF | 100 | 24 | 88 | Fictional Data |

| 4 | 4-Chlorophenyl Isocyanate | HMDS | 5 | Toluene | 80 | 18 | 98 | Fictional Data |

Note: The data presented in this table is illustrative and based on typical conditions for such reactions. It is intended to provide a framework for the design of experiments with this compound.

Experimental Protocols

The following is a generalized experimental protocol for the cyclotrimerization of an isocyanate, based on procedures reported for HMDS catalysis. This protocol can be adapted for exploratory studies with this compound.

General Procedure for the this compound-Catalyzed Cyclotrimerization of an Isocyanate:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser are added the isocyanate substrate (1.0 eq) and the solvent (if any).

-

This compound (as the catalyst, e.g., 5 mol%) is added to the stirred solution via a syringe.

-

The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (e.g., 12-24 hours).

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by an appropriate method, such as column chromatography on silica (B1680970) gel or recrystallization, to afford the desired isocyanurate.

Mechanistic Considerations and Visualizations

The proposed mechanism for the HMDS-catalyzed cyclotrimerization of isocyanates involves the initial formation of a more active catalytic species. A similar pathway can be postulated for this compound.

Proposed Catalytic Cycle

The catalytic cycle is initiated by the reaction of this compound with an isocyanate molecule to form a silyl-substituted urea-like intermediate. This intermediate is believed to be the true catalyst, which then facilitates the sequential addition of two more isocyanate molecules, followed by ring closure to release the isocyanurate product and regenerate the active catalyst.

References

The Core Principles of Surface Modification Using Heptamethyldisilazane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to a scarcity of specific research on Heptamethyldisilazane (HPMDS), this technical guide is primarily based on the extensive data available for the closely related and widely used silylating agent, Hexamethyldisilazane (HMDS). The fundamental principles and reaction mechanisms are expected to be highly similar for both compounds. However, specific experimental parameters may require optimization for this compound applications.

Introduction to Silanization and Surface Energy Modification

Surface modification is a critical process in numerous scientific and industrial fields, including microelectronics, nanotechnology, and drug delivery. It involves the alteration of the surface properties of a material to achieve desired characteristics that differ from the bulk material. One of the most common and effective methods for modifying surfaces rich in hydroxyl (-OH) groups, such as silicon wafers, glass, and many metal oxides, is silanization. This process transforms a high-energy, hydrophilic (water-attracting) surface into a low-energy, hydrophobic (water-repellent) one.

This compound (HPMDS), a member of the silazane family, is an effective agent for such modifications. The core principle of its action lies in the chemical reaction between the silazane and the hydroxyl groups present on the substrate's surface. This reaction replaces the polar hydroxyl groups with non-polar trimethylsilyl (B98337) groups, dramatically altering the surface energy and its interaction with the surrounding environment. This modification is crucial for improving the adhesion of non-polar materials (like photoresists), preventing unwanted protein adsorption on biomedical devices, and functionalizing nanoparticles for targeted drug delivery.

The Chemical Mechanism of Surface Silylation

The fundamental reaction of surface modification with a disilazane like HMDS (and presumably HPMDS) is a two-step process that occurs on a hydroxylated surface. The presence of surface silanol (B1196071) groups (Si-OH) is a prerequisite for the reaction.

First, a molecule of the disilazane reacts with a surface silanol group. This initial reaction leads to the formation of a trimethylsilyl ether bond with the surface and a reactive intermediate. Subsequently, this intermediate reacts with an adjacent silanol group, resulting in the formation of a second trimethylsilyl ether and releasing ammonia (B1221849) (NH₃) as a byproduct. The net result is the covalent bonding of two trimethylsilyl groups to the surface for each disilazane molecule that reacts.

The presence of these bulky, non-polar methyl groups creates a "molecular umbrella" over the surface, effectively shielding the underlying polar substrate and presenting a low-energy, hydrophobic interface.

Caption: Generalized reaction of a disilazane with surface silanol groups.

Experimental Protocols for Surface Modification

A successful and reproducible surface modification with a disilazane requires careful preparation of the substrate and control over the reaction conditions. The following protocols are based on established procedures for HMDS and can be adapted for HPMDS.

Substrate Preparation: Cleaning and Dehydration

The presence of a pristine, hydroxylated surface is critical for efficient silylation.

-

Cleaning: The substrate should be thoroughly cleaned to remove any organic or particulate contamination. This can be achieved through sonication in solvents like acetone (B3395972) and isopropanol. For silicon-based substrates, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment can be used to create a fresh, hydroxylated silicon dioxide layer.

-

Dehydration Bake: This is a crucial step to remove adsorbed water from the substrate surface.[1] A layer of water molecules can interfere with the reaction between the disilazane and the surface hydroxyl groups. The dehydration bake is typically performed at temperatures between 140°C and 160°C, often under vacuum, for at least 30 minutes.[1][2]

Silylation Process

The application of the silylating agent can be performed through several methods, with vapor-phase deposition being the most common for achieving a uniform monolayer.

Method 1: Vapor-Phase Silylation (Recommended)

-

Immediately after the dehydration bake, the hot substrate is transferred to a vacuum chamber or a desiccator containing a small amount of this compound.

-

The chamber is then evacuated to a low pressure to facilitate the vaporization of the HPMDS.

-

The substrate is exposed to the HPMDS vapor for a defined period, typically ranging from a few minutes to an hour. The temperature during this step is often maintained between 130°C and 160°C to promote the reaction.[1][2]

-

After the exposure, the chamber is purged with an inert gas (e.g., nitrogen) to remove excess HPMDS vapor.

Method 2: Liquid-Phase Silylation

-

The cleaned and dehydrated substrate is immersed in a solution of HPMDS in an anhydrous solvent (e.g., xylene or toluene).

-

The immersion is carried out for a specific duration, which may require optimization.

-

Following immersion, the substrate is rinsed with a fresh solvent and dried with an inert gas.

-

A post-silylation bake may be necessary to drive the reaction to completion and remove any residual solvent.

Caption: A typical experimental workflow for surface modification.

Characterization of Modified Surfaces and Data Presentation

The success of the surface modification is typically quantified by measuring the change in the surface's wettability.

Contact Angle Goniometry

The most common method for assessing the hydrophobicity of a surface is by measuring the static contact angle of a water droplet. A goniometer is used to deposit a small, precise volume of deionized water onto the surface, and the angle formed between the liquid-solid interface and the liquid-vapor interface is measured.

| Surface State | Typical Water Contact Angle (for HMDS on Silicon) | Surface Energy |

| Clean, Hydrophilic Silicon Dioxide | < 20° | High |

| After Dehydration Bake | ~40°[1] | Moderate |

| After HMDS Treatment | 65° - 80°[1] | Low |

Note: These values are for HMDS on silicon and should be considered as a reference. The optimal contact angle for a specific application may vary.

Surface Free Energy

While contact angle provides a direct measure of wettability, the surface free energy is a more fundamental property. It can be calculated from contact angle measurements using different liquids with known surface tensions and applying theoretical models such as the Owens-Wendt-Rabel-Kaelble (OWRK) or Wu model. A successful silylation will result in a significant decrease in the total surface free energy, particularly its polar component.

Applications in Drug Development and Biomaterials

The ability to precisely control surface properties is of paramount importance in the development of advanced drug delivery systems and medical devices.

Nanoparticle Functionalization

In the realm of drug delivery, nanoparticles are often functionalized to improve their stability, circulation time, and targeting capabilities. A hydrophobic surface modification with agents like HPMDS can be a crucial step in this process. For instance, creating a hydrophobic surface on a nanoparticle can:

-

Enhance Drug Loading: For hydrophobic drugs, a hydrophobic nanoparticle surface can improve encapsulation efficiency.

-

Control Protein Adsorption: The adsorption of proteins (opsonization) onto nanoparticles can trigger their rapid clearance by the immune system. A hydrophobic, low-energy surface can modulate protein binding, potentially leading to longer circulation times.

-

Facilitate Further Functionalization: The silylated surface can serve as a platform for the subsequent attachment of targeting ligands, polymers (like polyethylene (B3416737) glycol for "stealth" properties), or other functional molecules.

Biomedical Implants and Devices

For biomedical implants and devices that come into contact with biological fluids, controlling the surface interactions is critical to prevent adverse reactions. Surface modification with HPMDS can be used to:

-

Reduce Biofouling: The non-specific adhesion of proteins, cells, and bacteria to a surface, known as biofouling, can impair the function of medical devices. A hydrophobic surface can reduce the initial stages of biofouling.

-

Improve Biocompatibility: For certain applications, a hydrophobic surface can be more biocompatible than a hydrophilic one by minimizing interactions with blood components and preventing the activation of the coagulation cascade.

Caption: Application of HPMDS in nanoparticle functionalization.

Conclusion

Surface modification using this compound, drawing from the well-established principles of Hexamethyldisilazane, provides a robust and versatile method for transforming hydrophilic surfaces into hydrophobic ones. This is achieved through a chemical reaction that covalently bonds non-polar trimethylsilyl groups to the substrate. The success of this modification is dependent on meticulous substrate preparation, particularly a dehydration step, and can be verified through contact angle measurements. The resulting low-energy surfaces have significant applications in drug development and biomaterials, where the control of surface interactions is crucial for performance and biocompatibility. Further research is warranted to establish specific quantitative data and optimized protocols for this compound to fully leverage its potential in these advanced fields.

References

Methodological & Application

Application Notes and Protocols for Silylation of Alcohols with Heptamethyldisilazane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silylation is a common and indispensable chemical reaction in organic synthesis, particularly for the protection of hydroxyl groups in alcohols. This process involves the replacement of the acidic proton of the hydroxyl group with a silyl (B83357) group, forming a silyl ether. This temporary modification renders the alcohol functionality inert to a wide range of reaction conditions, such as those involving strong bases, Grignard reagents, and certain oxidizing and reducing agents. Heptamethyldisilazane, a readily available and cost-effective silylating agent, offers a convenient method for this transformation. The only byproduct of the reaction is ammonia (B1221849), which is volatile and easily removed from the reaction mixture.

This document provides a detailed protocol for the silylation of alcohols using this compound. It should be noted that while the protocol is written for this compound, the vast majority of published literature focuses on the closely related and more common reagent, hexamethyldisilazane (B44280) (HMDS). The reactivity of this compound is expected to be analogous to HMDS, and the protocols provided herein are adapted from established procedures for HMDS.

Reaction Principle

The silylation of an alcohol with this compound involves the cleavage of the Si-N bond of the silazane by the alcohol. This reaction is often slow and requires a catalyst to proceed at a reasonable rate, especially for secondary and tertiary alcohols.[1][2] A variety of catalysts can be employed, including protic acids, Lewis acids (e.g., ZnCl₂, FeCl₃), and iodine.[1][3][4] The general reaction scheme is as follows:

2 R-OH + (CH₃)₃Si-NH-Si(CH₃)₂C₂H₅ → 2 R-O-Si(CH₃)₂C₂H₅ + NH₃